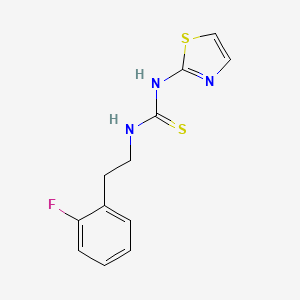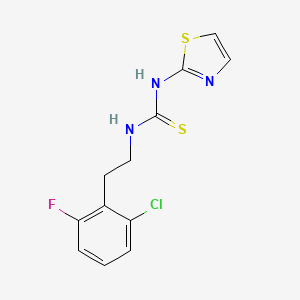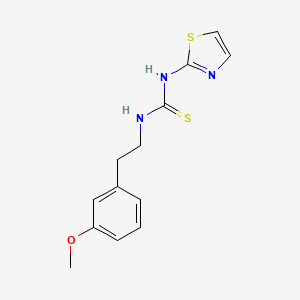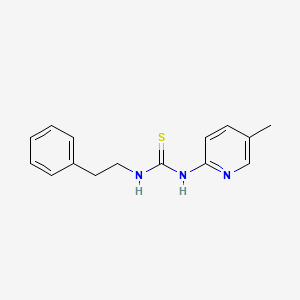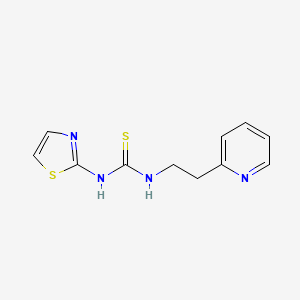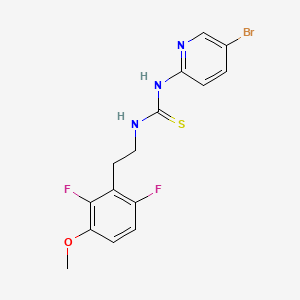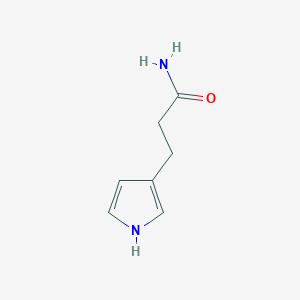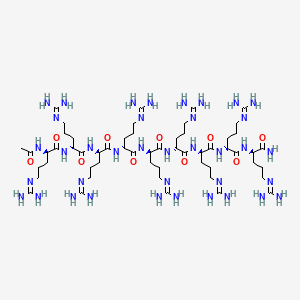
6-O-phosphono-alpha-D-glucopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-D-glucose 6-phosphate is a D-glucopyranose 6-phosphate where alpha-D-glucose is the sugar component. It has a role as a mouse metabolite. It is functionally related to an alpha-D-glucose. It is a conjugate acid of an alpha-D-glucose 6-phosphate(2-).
Alpha-D-glucose 6-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
alpha-D-glucose-6-phosphate is a natural product found in Catharanthus roseus and Caenorhabditis elegans with data available.
科学的研究の応用
Enzyme Deficiency and Drug Reactions
Alpha-D-glucose-6-phosphate plays a critical role in glucose metabolism and is closely associated with Glucose-6-phosphate dehydrogenase (G6PD) deficiency. G6PD deficiency, the most common human enzyme defect, affects an estimated 400 million people globally. This condition can lead to drug-induced hemolysis, the most common adverse effect. The review by Youngster et al. (2010) provides insights into which medications can cause hemolytic anemia in patients with G6PD deficiency, offering guidance on medication use for these individuals (Youngster et al., 2010).
Metabolic Disorders and Diabetes Research
G6PD deficiency has implications in metabolic disorders such as diabetes mellitus (DM). Kavakiotis et al. (2017) conducted a systematic review on the application of machine learning and data mining in diabetes research, highlighting the importance of genetic data, including G6PD deficiency, in understanding DM's etiopathophysiology and management (Kavakiotis et al., 2017).
G6PD Deficiency and Malaria
G6PD deficiency also intersects with malaria research. The deficiency provides some protection against malaria due to the altered red blood cells, which are less hospitable to malaria parasites. Guindo et al. (2007) found that the A- form of G6PD deficiency offers significant protection against severe malaria, particularly in hemizygous males, but not in heterozygous females (Guindo et al., 2007).
Exercise and G6PD Deficiency
The relationship between exercise and G6PD deficiency is explored in the context of oxidative stress. Georgakouli et al. (2019) discuss how exercise, which increases oxidative stress, could potentially affect individuals with G6PD deficiency. The study suggests that while exercise could theoretically exacerbate the risk of hemolysis in G6PD-deficient individuals, empirical evidence on this relationship remains sparse (Georgakouli et al., 2019).
Pharmacogenetics and Medication Safety
Expanded guidelines by the Clinical Pharmacogenetics Implementation Consortium (CPIC) consider G6PD genotype in medication safety. The guideline classifies medications based on their risk of inducing hemolysis in G6PD-deficient patients, providing a valuable resource for clinicians to make informed prescribing decisions (Gammal et al., 2022).
特性
CAS番号 |
15209-11-7 |
|---|---|
分子式 |
C6H13O9P |
分子量 |
260.14 g/mol |
IUPAC名 |
[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5-,6+/m1/s1 |
InChIキー |
NBSCHQHZLSJFNQ-DVKNGEFBSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)OP(=O)(O)O |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
正規SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
その他のCAS番号 |
15209-11-7 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



